molecular formula C18H22N4O2 B2942253 2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933250-83-0

2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Numéro de catalogue B2942253
Numéro CAS: 933250-83-0
Poids moléculaire: 326.4
Clé InChI: AKMSMTYJRCMBTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a cell-permeable pyrazolopyrimidinamine derived enviroxime-like compound that displays anti-poliovirus activity with broad specificity for enteroviruses . It dose-dependently inhibits viral RNA replication .


Molecular Structure Analysis

The molecular structure of this compound is part of the pyridopyrimidine class of compounds, which are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system . More detailed structural analysis may require specialized software or experimental data.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have shown to undergo various reactions. For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors .

Applications De Recherche Scientifique

Enaminones as Building Blocks

Enaminones have been synthesized as key intermediates for the creation of substituted pyrazoles, pyridines, triazolopyrimidines, and other derivatives. These compounds have shown promising cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, alongside antimicrobial activities. This highlights their potential as therapeutic agents in cancer treatment and infection control (S. Riyadh, 2011).

Phosphodiesterase Inhibitors

A series of 6-phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase, showing significant enzymatic and cellular activity. These compounds have displayed oral antihypertensive activity, indicating their potential in managing blood pressure and related cardiovascular conditions (B. Dumaitre & N. Dodic, 1996).

Synthesis of Heterocyclic Compounds

Research has been conducted on the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in creating complex molecules that could have various biological applications (M. Khashi, A. Davoodnia, & V. S. Prasada Rao Lingam, 2015).

Anticancer and Anti-5-lipoxygenase Agents

Novel series of pyrazolopyrimidinones have been synthesized and evaluated for their anticancer and 5-lipoxygenase inhibitory activities, further emphasizing the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in treating cancer and inflammation-related disorders (A. Rahmouni et al., 2016).

Selective Human A3 Adenosine Receptor Antagonists

2-Arylpyrazolo[4,3-d]pyrimidin-7-amines have been designed as new human A3 adenosine receptor antagonists, showing low nanomolar affinity and high selectivity. These compounds could counteract oxaliplatin-induced apoptosis, suggesting their potential in neuroprotection and treatment of neurotoxicity (L. Squarcialupi et al., 2013).

Analyse Biochimique

Biochemical Properties

It is known that similar compounds have shown inhibitory effects on certain kinases, such as CLK1 and DYRK1A . These interactions could potentially influence various biochemical reactions within the cell.

Cellular Effects

Related compounds have been shown to inhibit certain kinases, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that similar compounds can inhibit CLK1 and DYRK1A kinases , which could potentially lead to changes in gene expression and enzyme activity.

Propriétés

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-5-8-19-17-9-12(2)20-18-11-14(21-22(17)18)13-6-7-15(23-3)16(10-13)24-4/h6-7,9-11,19H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMSMTYJRCMBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC2=CC(=NN21)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.